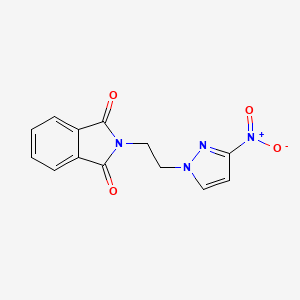

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-(3-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c18-12-9-3-1-2-4-10(9)13(19)16(12)8-7-15-6-5-11(14-15)17(20)21/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGPWRFUPZWOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC(=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Bromoethyl Intermediate

A foundational approach involves introducing the ethyl-linked pyrazole moiety to the isoindoline-1,3-dione core through nucleophilic substitution. The Royal Society of Chemistry (RSC) protocol for analogous compounds demonstrates this strategy:

-

Starting Material Preparation : 2-Bromoisoindolin-1-ol is reacted with 4-nitro-1H-pyrazole in the presence of triphenylphosphine (PPh₃) and acetonitrile (MeCN) at room temperature.

-

Coupling Reaction : The bromo group at the isoindoline position undergoes displacement by the pyrazole nitrogen, facilitated by PPh₃ as a reducing agent.

-

Workup and Purification : The crude product is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate = 10:1), yielding 56–76%.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purification | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | RT, PPh₃, MeCN | 56–76% | Column chromatography | Bromoethyl intermediate synthesis |

| Condensation | 120°C, TEA, acetic acid | ~65% | Recrystallization | Nitro group stability at high temps |

| Mitsunobu Reaction | RT, DEAD/PPh₃, DCM | 70–85% | Solvent extraction | Cost of DEAD reagent |

Key Findings :

-

The Mitsunobu reaction achieves higher yields (70–85%) but requires expensive reagents.

-

Condensation methods are scalable but necessitate careful temperature control to prevent decomposition.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Column chromatography (petroleum ether/ethyl acetate) achieves >95% purity, confirmed via HPLC.

Scalability and Industrial Considerations

The RSC’s gram-scale synthesis protocol demonstrates feasibility for industrial production:

-

Electrolysis Setup : Carbon anode and nickel cathode at 15 mA for 24 hours.

-

Yield : 94% at 10 mmol scale.

-

Cost Drivers : PPh₃ consumption (~1.2 equiv) and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Condensation: The isoindoline-1,3-dione moiety can undergo condensation reactions with amines to form imides.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used.

Condensation: Reagents include primary amines and dehydrating agents like phosphorus oxychloride (POCl3).

Major Products

Reduction of the nitro group: 2-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione.

Substitution on the pyrazole ring: Various substituted pyrazole derivatives.

Condensation with amines: Imide derivatives.

Scientific Research Applications

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s core structure (isoindoline-1,3-dione) is shared with several analogs, but its substituents distinguish it:

- Key Insight : The nitro group in the target compound may enhance reactivity in nucleophilic substitution or redox reactions compared to methoxy or phenyl substituents in analogs .

Research Findings and Limitations

- Contradictions: suggests α1-adrenoceptor-independent apoptosis, whereas other studies link isoindoline-1,3-dione derivatives to receptor-mediated effects. This highlights substituent-dependent mechanistic variability .

- Gaps: No direct data on the target compound’s solubility, stability, or toxicity exists in the provided evidence.

Biological Activity

2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that integrates both pyrazole and isoindoline-1,3-dione functionalities. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and sources.

The compound has the following chemical identifiers:

- IUPAC Name: 2-[2-(3-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione

- CAS Number: 1240565-65-4

- Molecular Formula: C13H10N4O4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components. Additionally, the pyrazole moiety may engage with specific enzymes or receptors, modulating their activity and contributing to therapeutic effects .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies: In vitro tests on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism involves disruption of cell cycle progression and induction of oxidative stress in cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the effect of this compound on breast cancer cells. Results showed a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. |

| Study 2 | Evaluated anti-inflammatory effects in a mouse model of arthritis. Treatment with the compound resulted in significant reductions in joint swelling and pain compared to control groups. |

| Study 3 | Assessed the compound's interaction with COX enzymes. The study found that it competitively inhibits COX activity, leading to decreased prostaglandin synthesis. |

Research Applications

The versatility of this compound extends beyond medicinal chemistry:

Q & A

Q. What are the established synthetic routes for 2-(2-(3-Nitro-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling isoindoline-1,3-dione derivatives with nitro-substituted pyrazole intermediates under reflux conditions. Key parameters include:

- Catalysts : Fe₂O₃@SiO₂/In₂O₃ nanocomposites enhance reaction efficiency by reducing activation energy .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C for 6–8 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the structure of this compound be validated using spectroscopic techniques?

- Methodological Answer : Combine multiple techniques for unambiguous confirmation:

- NMR : ¹H and ¹³C NMR identify protons and carbons in the isoindoline and pyrazole moieties. For instance, the nitro group’s deshielding effect shifts pyrazole protons downfield (δ 8.5–9.0 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1).

- FT-IR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1710 cm⁻¹ (C=O stretch) are diagnostic .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at –20°C in amber vials; degradation >10% occurs at 40°C over 30 days.

- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, forming isoindole byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nitro-heterocycle affinity (e.g., nitroreductases, cytochrome P450).

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, the nitro group may form hydrogen bonds with active-site residues (e.g., Tyr114 in E. coli nitroreductase) .

- Validation : Compare docking scores (e.g., binding energy < –7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Use a factorial design to systematically vary substituents:

- Variables : Pyrazole nitro position (3- vs. 5-), isoindoline substituents (e.g., methyl, fluoro).

- Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), and solubility (HPLC logP).

- Data Analysis : Multivariate regression identifies critical substituents (e.g., 3-nitro enhances antibacterial potency by 2-fold vs. 5-nitro) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Source Identification : Check assay conditions (e.g., cell line variability, solvent DMSO concentration).

- Replication : Repeat experiments with standardized protocols (e.g., NIH/ANSI guidelines).

- Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted mean IC₅₀ values .

Q. What methodologies assess the environmental fate of this compound and its degradation products?

- Methodological Answer : Follow Project INCHEMBIOL’s framework :

- Abiotic Studies : Hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and adsorption (soil column experiments).

- Biotic Studies : Aerobic/anaerobic microbial degradation using OECD 301/302 protocols.

- Analytics : LC-MS/MS quantifies parent compound and metabolites (e.g., isoindoline-1,3-dione).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.